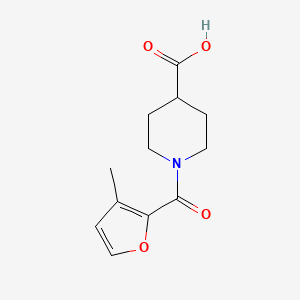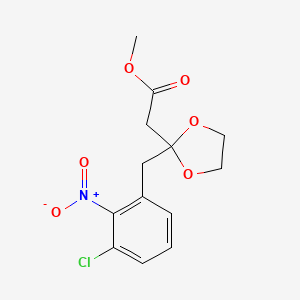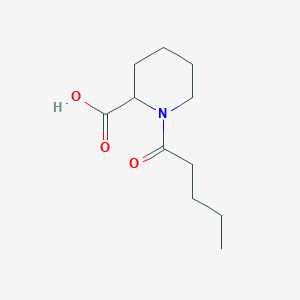
1-Pentanoylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentanoylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a piperidine ring substituted with a pentanoyl group and a carboxyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Pentanoylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of piperidine-2-carboxylic acid with pentanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-Pentanoylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
科学的研究の応用
1-Pentanoylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-pentanoylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
類似化合物との比較
Piperidine-2-carboxylic acid: A closely related compound with similar structural features.
Pipecolic acid: Another piperidine derivative with a carboxyl group, known for its role in metabolic pathways.
Nicotinic acid: A compound with a similar carboxyl group but different ring structure.
Uniqueness: 1-Pentanoylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
1-pentanoylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-2-3-7-10(13)12-8-5-4-6-9(12)11(14)15/h9H,2-8H2,1H3,(H,14,15) |
InChIキー |
LDNAMUPJSSBDIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)N1CCCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


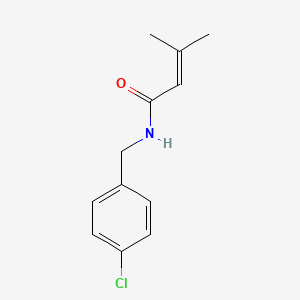
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
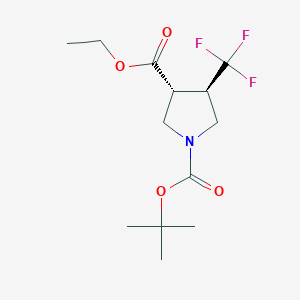

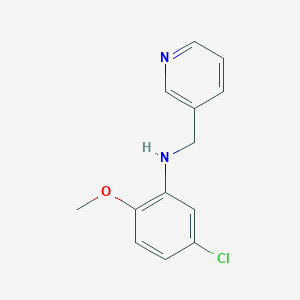
![8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B14905564.png)
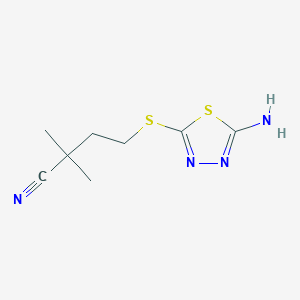
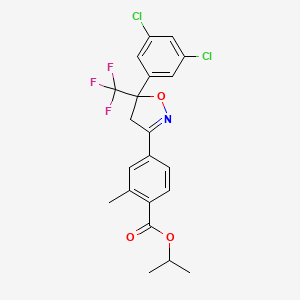

![1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide](/img/structure/B14905580.png)
